The PAC-1 (first procaspase activating chemical) is a chemical synthesized compound that can selectively trigger apoptosis and cancerous cells. The FDA gave it orphan drug status in 2016.
The monoclonal antibody PAC-1D8 binds to protein phosphatase (PP1) and blocks its function.
Professor Paul Hergenrother's lab discovered PAC-1 at the University of Illinois at Urbana-Champaign in a study that examined several chemicals for potential anti-tumour effects. This molecule, when administered to cancerous cells, causes the cells to self-destruct, stimulating the "executioner" protein called procaspase-3. The activated executioner protein initiates an escalating sequence of events that destroy the cell.
In cells, the executioner protein, caspase-3, is kept in an inactive form called procaspase-3. In this way, cells will quickly go through apoptosis, activating the protein already in the cell. This passive form is known as a Zymogen. Procaspase-3 is recognized to be blocked by low zinc levels. The PAC-1 enzyme activates procaspase-3 through chelation of zinc, thereby removing zinc-mediated inhibition. This makes procaspase-3 an active enzyme, which can convert another procaspase-3 molecule into active caspase-3. Caspase-3 can activate additional molecules of procaspase-3 within cells, causing an exponential rise in caspase-3 concentration. The PAC-1 protein facilitates this process and causes cells to undergo apoptosis in a short time.
A possible selectivity issue can arise since procaspase-3 is found in most cells in the body. For certain lymphomas, neuroblastomas, melanomas, leukemias, and liver cancers, procaspase-3 can be found in more significant quantities. For example, lung cancer cells may contain more than 1,000 times the amount of procaspase-3 as normal cells. So, by regulating the dose, one can distinguish between cancerous and normal cells.
Caspase activation is an essential strategy for cancer treatment. Caspase 3 is a crucial executioner caspase and a direct trigger of the apoptosis process. A hallmark for many types of cancer is the disconnection of signals in activated executioner caspases and the absence of apoptotic responses. Caspase 3 activation EC50 is 0.33 M, and for caspase seven, activation equals 4.5 millimetres. The IC50 for inducing apoptosis is 0.92 millimoles. A higher level of caspase3 in cancerous cell lines and tissues permits PAC-1 to stimulate apoptosis in tissues specifically.
The PAC-1-d8 compound is employed in cancer research to study the effects of PP1 on cancer cells. It has been proven to slow the growth of tumours for breast cancers, melanoma lymphoma, as well as solid tumours.
PAC-1-d8 can be administered intravenously or intraperitoneally. It's also been proven to cause very few adverse negative effects in mice suffering from breast cancer.
Procaspase-activating compound 1, commonly referred to as PAC-1, is a small-molecule compound that plays a significant role in the activation of procaspase-3, a precursor of the executioner caspase in the apoptotic pathway. The discovery of PAC-1 emerged from research aimed at enhancing procaspase-3 activity, which is crucial for inducing apoptosis in cancer cells. The compound operates through a unique mechanism involving the chelation of inhibitory zinc ions, thereby facilitating procaspase-3 activation and promoting programmed cell death in malignant cells .
PAC-1 was initially identified from a library of compounds designed to activate procaspases. It belongs to the class of ortho-hydroxy-N-acylhydrazones, which are characterized by their ability to chelate metals . The compound's classification as a procaspase activator highlights its potential therapeutic applications in cancer treatment, where reactivation of apoptotic pathways is often disrupted.
The synthesis of PAC-1 involves several key steps that utilize standard organic chemistry techniques. The primary method includes the condensation reaction between ortho-hydroxybenzaldehyde and various acylhydrazones. This reaction typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
Recent studies have explored various derivatives of PAC-1 to enhance its potency and selectivity for procaspase-3. These derivatives have been synthesized through modifications to the benzylidene and benzyl groups, as well as alterations to the nitrogen atoms within the hydrazone framework . The structure-activity relationship studies have allowed researchers to identify compounds with improved binding affinities for zinc ions, which are critical for their mechanism of action.
PAC-1's molecular structure can be described by its core ortho-hydroxy-N-acylhydrazone configuration, which includes:
The chemical formula for PAC-1 is CHNO, with a molecular weight of approximately 246.28 g/mol. Structural studies have shown that PAC-1 effectively binds to zinc ions, which are crucial for modulating procaspase-3 activity .
PAC-1 primarily functions through its interaction with procaspase-3, where it induces the cleavage of this zymogen into active caspase-3. The mechanism involves the following key reactions:
Experimental assays have demonstrated that the presence of PAC-1 significantly enhances procaspase-3 activation in vitro, as evidenced by increased levels of cleaved products observed through techniques such as SDS-PAGE and Western blotting .
The mechanism by which PAC-1 activates procaspase-3 involves several steps:
Studies indicate that PAC-1 has a low-to-mid nanomolar affinity for zinc ions, making it an effective competitor against procaspase-3 for these inhibitory metal ions .
PAC-1 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the identity and purity of synthesized PAC-1 .
PAC-1 has garnered attention in scientific research primarily due to its ability to induce apoptosis in cancer cells. Its applications include:
Moreover, derivatives of PAC-1 continue to be developed with enhanced properties aimed at improving efficacy and reducing potential side effects in clinical applications .
PAC-1 (Procaspase-Activating Compound 1) represents a pioneering approach in cancer therapy through direct activation of apoptotic pathways. Discovered in 2006, this ortho-hydroxy-N-acylhydrazone derivative exploits the elevated procaspase-3 (PC-3) levels characteristic of numerous malignancies to induce selective cancer cell death [1] [9]. Unlike conventional cytotoxic agents, PAC-1 operates through zinc chelation—a mechanism that relieves intrinsic inhibition of procaspase-3 zymogens. With over 1,000 derivatives synthesized to optimize pharmacological properties and ongoing clinical trials, PAC-1 exemplifies the translational potential of chemical biology in oncology [7] [9].
The discovery of PAC-1 emerged from a high-throughput screen of >20,000 compounds for procaspase-3 activation capability. Initial structure-activity relationship (SAR) studies identified the essential ortho-hydroxy-N-acylhydrazone moiety, as removal of the phenolic hydroxyl group (yielding PAC-1a) abolished bioactivity [1] [7]. Early derivatives were categorized into four structural classes:
SAR analysis revealed that potency depended critically on zinc-binding affinity, with PAC-1 exhibiting a Kd of 52 ± 2 nM for Zn2+ [1] [2]. Subsequent optimization generated S-PAC-1 (improved pharmacokinetics) and B-PAC-1 (enhanced blood-brain barrier penetration), advancing therapeutic applications [7] [9].
Table 1: Evolution of Key PAC-1 Derivatives
Compound | Structural Modification | Key Advancement | Therapeutic Application |
---|---|---|---|
PAC-1 | Parent compound | First procaspase-3 activator | Broad-spectrum anticancer [1] |
PAC-1a | Hydroxyl group removal | Inactive control | Mechanism validation [7] |
S-PAC-1 | Sulfonamide replacement | Enhanced solubility | Canine lymphoma trials [9] |
B-PAC-1 | Benzylpiperazine modification | CNS penetration | Glioblastoma models [9] |
Procaspase-3, the inactive zymogen of executioner caspase-3, occupies a pivotal position in apoptosis. Physiological activation requires proteolytic cleavage by initiator caspases (e.g., caspase-9) within the apoptosome complex. However, cancer cells frequently overexpress PC-3 (up to 1,000× normal levels) while exhibiting upstream apoptotic defects [1] [9]. Crucially, PC-3 activity is reversibly inhibited by labile zinc ions (Kd ≈ 0.1–1 μM) through binding to a conserved allosteric site [2]. This inhibition establishes a therapeutically exploitable dependency:
Zinc-Mediated Inhibition Mechanism:
Notably, PAC-1 restores PC-3 activity by sequestering inhibitory zinc with high specificity, without disrupting structural zinc in metalloenzymes like carboxypeptidase A or histone deacetylase [1] [7]. Biochemical assays confirm PAC-1:
PAC-1's significance lies in its ability to bypass upstream apoptotic defects common in therapy-resistant cancers. Its targeted selectivity derives from:
Cancer-Specific PC-3 Overexpression:Malignancies with documented PC-3 elevation include:
Table 2: Cancer Types with Documented PAC-1 Sensitivity
Cancer Type | Experimental Model | Key Findings | Source |
---|---|---|---|
Lymphoma | U-937 cell line | PAC-1 IC50 = 2.1 μM; apoptosis blocked by zinc addition | [1] |
Neuroblastoma | Patient-derived xenografts | Tumor growth reduction >60% in murine models | [7] |
Colon carcinoma | Primary tumor samples | Cytotoxicity correlates with PC-3 expression (R2 = 0.89) | [1] |
Glioblastoma | Canine spontaneous tumors | PAC-1 + temozolomide synergy extends survival 2.5× vs control | [9] |
The compound also exhibits synergistic potential:
Clinical translation advanced significantly with Orphan Drug Designation for glioblastoma (2016) and Phase I trials (NCT02355535) establishing 750 mg/day as the recommended Phase II dose. Notably, partial responses occurred in 2/5 neuroendocrine tumor patients, supporting further investigation in this malignancy [3] [5] [9].
Table 3: Clinical Development Milestones for PAC-1
Phase | Population | Key Outcomes | Reference |
---|---|---|---|
Preclinical | Canine spontaneous cancers | Objective responses in 40% of lymphoma patients; safe combination with doxorubicin | [9] |
Phase I (NCT02355535) | Advanced solid tumors | RP2D = 750 mg/day; stable disease in neuroendocrine tumors (5/5); partial responses (2/5) | [5] |
Phase Ib (NCT03332355) | Recurrent high-grade glioma | PAC-1 + temozolomide safety established; efficacy data pending | [9] |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: